molecular formula C12H9ClO4S2 B1283936 Methyl 3-(chlorosulfonyl)-5-phenylthiophene-2-carboxylate CAS No. 113387-58-9

Methyl 3-(chlorosulfonyl)-5-phenylthiophene-2-carboxylate

Cat. No. B1283936
CAS RN: 113387-58-9
M. Wt: 316.8 g/mol
InChI Key: PVEJBOPTYAPXOM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various thiophene derivatives has been explored in the provided papers. For instance, the synthesis of 2-Chloro-5-methylthiophene, a key intermediate for pharmaceuticals and agrochemicals, was achieved through the reaction of 2-methylthiophene with sulfuryl chloride, yielding a 73.96% product . Although the target molecule "Methyl 3-(chlorosulfonyl)-5-phenylthiophene-2-carboxylate" is not directly mentioned, the methodologies described could be relevant for its synthesis due to the similarity in chemical structure and reactivity.

Molecular Structure Analysis

X-ray crystallography has been utilized to determine the molecular structure of several compounds. For example, the crystal structure of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate was refined, revealing the orientation of the Cl atom attached to the phenyl group . Similarly, the crystal structure of Ethyl 2-(2-Chlorophenyl)-4-Hydroxy-5-Oxo-1-Phenyl-2,5-Dihydro-1H-Pyrrole-3-Carboxylate was analyzed, showing the presence of bifurcated O-H…O hydrogen bonds . These studies provide insights into the molecular geometry that could be expected for the target molecule.

Chemical Reactions Analysis

The papers discuss various chemical reactions, including multicomponent reactions and Michael addition, which are used to synthesize complex molecules . These reactions often involve the formation of new C-N, C-O, or C-S bonds, which are also relevant to the synthesis and reactivity of the target molecule "this compound".

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are characterized using techniques such as FT-IR, NMR, and density functional theory calculations . For instance, the vibrational frequencies and NMR chemical shifts for Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate were calculated and found to be in good agreement with experimental results . These techniques are crucial for understanding the properties of the target molecule.

Scientific Research Applications

1. Intermediate in Pharmaceutical and Herbicide Production Methyl 3-(chlorosulfonyl)-5-phenylthiophene-2-carboxylate is recognized as an intermediate in the production of pharmaceuticals and herbicides. The production process heavily utilizes acetic acid as a solvent. The recovery and reuse of acetic acid from the process effluent, which contains various components, pose a challenge. Techniques like azeotropic distillation and extraction have been explored, with extraction proving to be an effective method for acetic acid recovery, allowing for its reuse (Wang Tian-gui, 2006).

2. Synthesis and Binding Properties Studies The compound has been part of studies involving the synthesis and binding properties of certain compounds. One such study is on 3β-(3‘-Methyl-4‘-chlorophenyl)tropane-2-carboxylic acid methyl ester (3b, RTI-112), which is a 3-phenyltropane analogue with high affinity for dopamine and serotonin transporters. This compound has shown to significantly reduce cocaine self-administration in rhesus monkeys, and further studies on its binding properties have been conducted (F. Carroll et al., 2005).

3. Crystal Structure and Computational Study A comprehensive study focusing on the crystal structure and computational analysis of Methyl-3-aminothiophene-2-carboxylate (a related compound) provided insights into its crystallization in the monoclinic crystal system. This study emphasized the interactions and bonding within the crystal structure, highlighting the dominance of dispersion energy in crystal packing. The experimental and calculation results suggested the potential for various inter- and intra-interactions, indicating the compound's significance in organic synthesis, medicine, dyes, and pesticides (Y. Tao et al., 2020).

4. Synthesis of Novel Antirheumatic Agents The compound has been a part of the synthesis of new series of antirheumatic agents. These agents were synthesized, and their pharmacological effects were assessed, demonstrating their potential in suppressing adjuvant-induced arthritis in rats and showing antagonistic effects towards interleukin (IL)-1 (Toshiya Noguchi et al., 2003).

5. Synthesis of Dyes for Polyester Fibres In the field of textile engineering, the compound has been utilized in the synthesis of novel heterocyclic disperse dyes for dyeing polyester fibers. The dyeing performance of these dyes was assessed, demonstrating very good levelness on the polyester fabric with excellent fastness properties, although they exhibited poor photostability (O. Iyun et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s used as a drug, it would interact with specific targets in the body to produce its effects. If it’s used as a reagent in a chemical reaction, its mechanism of action would involve its reactivity with other compounds .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. The chlorosulfonyl group is particularly reactive and could pose a hazard. Always refer to the material safety data sheet (MSDS) for information on the compound’s hazards, safe handling procedures, and emergency response measures .

Future Directions

The future directions for the study of this compound would depend on its potential applications. It could be investigated for its potential uses in medicine, materials science, or as a reagent in organic synthesis .

properties

IUPAC Name

methyl 3-chlorosulfonyl-5-phenylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO4S2/c1-17-12(14)11-10(19(13,15)16)7-9(18-11)8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEJBOPTYAPXOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00556532
Record name Methyl 3-(chlorosulfonyl)-5-phenylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

113387-58-9
Record name Methyl 3-(chlorosulfonyl)-5-phenylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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